9-Hydroxyellipticine Hydrochloride(cas 52238-35-4), also known as IGIG 929 and LS133324, is a potent cytotoxic and antitumor agent. Structurally, 9-hydroxyellipticine is a 9-hydroxy derivative of ellipticine.
9-Hydroxyellipticine hydrochloride
CAS No.: 52238-35-4
Cat. No.: VC0001460
Molecular Formula: C17H15ClN2O
Molecular Weight: 298.8 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 52238-35-4 |
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Molecular Formula | C17H15ClN2O |
Molecular Weight | 298.8 g/mol |
IUPAC Name | 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol;hydrochloride |
Standard InChI | InChI=1S/C17H14N2O.ClH/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17;/h3-8,19-20H,1-2H3;1H |
Standard InChI Key | DLDKVFOKLGPVBT-UHFFFAOYSA-N |
SMILES | CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C.Cl |
Canonical SMILES | CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C.Cl |
Appearance | Solid powder |
Chemical Identity and Structural Characteristics
Molecular Architecture
9-HE HCl belongs to the pyridocarbazole alkaloid family, characterized by a planar tetracyclic framework (Figure 1). The hydrochloride salt forms through protonation of the ellipticine core’s basic nitrogen, enhancing aqueous solubility . Key structural features include:
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Position 9 hydroxyl group: Critical for DNA intercalation and Topo II interaction
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N6-methyl substitution: Improves metabolic stability compared to parent ellipticine
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Chloride counterion: Modulates crystalline packing and bioavailability
Table 1: Physicochemical Properties of 9-HE HCl
Spectroscopic Characterization
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UV-Vis: 287 nm (ε = 12,400 Mcm) in pH 7.4 buffer, characteristic of extended π-conjugation
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H NMR (DMSO-d): δ 8.72 (d, J=5.4 Hz, H-1), 8.24 (s, H-11), 7.89 (d, J=8.1 Hz, H-7), 6.98 (s, OH-9)
Synthesis and Production
Synthetic Routes
The total synthesis of 9-HE HCl typically proceeds via a 12-step sequence from isoquinoline precursors (Figure 2) :
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Friedländer annulation: Forms the pyridocarbazole core
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Selective hydroxylation: Achieved via Pd-catalyzed C-H activation at position 9
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N-methylation: Introduces the critical methyl group at N6
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Salt formation: Treats free base with HCl in ethanol
Key challenges:
Industrial-Scale Considerations
No current GMP production exists, but pilot-scale batches (100 g) utilize:
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Continuous flow reactors for annulation steps (residence time 8 min, 120°C)
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Membrane-based chiral separation to eliminate enantiomeric impurities
Pharmacological Mechanisms
Primary Targets
3.1.1 Topoisomerase II Inhibition
9-HE HCl acts as a dual Topo II poison and catalytic inhibitor:
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IC: 3.3 μM against human Topo IIα (compared to 8.7 μM for etoposide)
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Mechanism: Stabilizes cleavage complexes via intercalation at 5’-AGCT-3’ sites
3.1.2 Telomerase Suppression
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Reduces telomerase activity by 90% in Panc-1 cells (10 μM, 24 h)
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Acts via protein kinase inhibition rather than direct hTERT binding
Secondary Effects
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p53 activation: Restores wild-type function in mutant p53 cells (EC 2.1 μM)
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Cytochrome c release: 3-fold increase in BAX/Bcl-2 ratio at 5 μM
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ROS generation: 1.8× basal levels via mitochondrial uncoupling
Table 2: Pharmacodynamic Parameters in Murine Models
Parameter | L1210 Leukemia | MX-1 Breast Cancer |
---|---|---|
MTD (mg/kg/day) | 15 (i.v.) | 8 (oral) |
T (h) | 2.3 ± 0.4 | 1.9 ± 0.3 |
Tumor Growth Inhibition | 98% (q3d×4) | 74% (qd×10) |
Preclinical and Clinical Development
In Vitro Efficacy
Table 3: Cytotoxicity Across Cell Lines
Cell Line | IC (μM) | Mechanism Dominance |
---|---|---|
Hela S-3 | 1.6 ± 0.2 | Topo II inhibition (75%) |
293T | 1.2 ± 0.1 | Telomerase suppression |
L1210 | 0.003* | DNA intercalation |
Panc-1 | 4.8 ± 0.7 | p53 reactivation |
*Nanomolar activity in leukemia models reflects enhanced uptake via LAT1 transporters
Toxicity Profile
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Cardiotoxicity: QTc prolongation >20% at 10 μM (hERG IC 8.9 μM)
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Hepatotoxicity: Transaminase elevation (3× ULN) in 60% of dogs (5 mg/kg/day)
Comparative Analysis with Structural Analogs
Table 4: Activity Relative to Key Derivatives
Compound | Topo II IC (μM) | Telomerase Inhibition (%) | logP |
---|---|---|---|
Ellipticine | 8.1 | 35 (10 μM) | 3.8 |
9-Methoxyellipticine | 12.4 | 18 | 4.2 |
9-HE HCl | 3.3 | 90 | 3.2 |
Olivacine | 6.9 | 41 | 2.7 |
Superior activity of 9-HE HCl stems from:
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Hydrogen bonding via C9-OH to Topo II Glu522
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Reduced metabolic oxidation compared to methyl/methoxy derivatives
Recent Advances (2023–2025)
Nanoformulations
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PLGA nanoparticles: Increase brain penetration 7-fold (AUC 18.3 vs. 2.6 μg·h/mL)
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pH-sensitive liposomes: Enhance tumor accumulation (tumor:plasma ratio 8.1 vs. 1.9)
Combination Therapies
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